4-Amino-5-chloro-8-methylquinoline
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Overview
Description
4-Amino-5-chloro-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-8-methylquinoline can be achieved through several methods. One common approach involves the reaction of 4-chloro-8-methylquinoline with ammonia or an amine under suitable conditions. Another method includes the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-8-methylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, thiourea, or primary amines in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Amino-5-chloro-8-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-8-methylquinoline involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.
Antimalarial Activity: Interferes with the heme detoxification pathway in Plasmodium species.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
4-Chloro-8-methylquinoline: Lacks the amino group, resulting in different reactivity and applications.
8-Aminoquinoline: Lacks the chloro and methyl groups, leading to variations in biological activity.
5-Chloro-8-methylquinoline: Similar structure but different position of the chloro group, affecting its chemical properties
Uniqueness: 4-Amino-5-chloro-8-methylquinoline is unique due to the presence of both amino and chloro substituents on the quinoline ring, which enhances its reactivity and broadens its range of applications in various fields .
Properties
CAS No. |
948292-84-0 |
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Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-chloro-8-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3,(H2,12,13) |
InChI Key |
VOCPHKPDQGBTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC=N2)N |
Origin of Product |
United States |
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